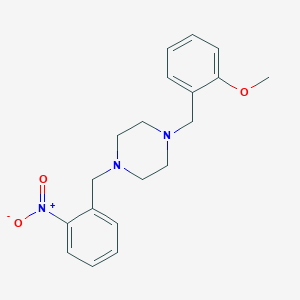

![molecular formula C13H26NO4P B4983962 diethyl {[butyl(cyclopropylcarbonyl)amino]methyl}phosphonate](/img/structure/B4983962.png)

diethyl {[butyl(cyclopropylcarbonyl)amino]methyl}phosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl {[butyl(cyclopropylcarbonyl)amino]methyl}phosphonate, commonly known as BCP, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. BCP is a phosphonate ester that has a unique structure, making it an ideal candidate for various research studies.

Wissenschaftliche Forschungsanwendungen

BCP has been extensively studied in the field of chemical warfare agents due to its structural similarity to nerve agents. BCP has been used as a surrogate for nerve agents to develop new detection methods and decontamination strategies. BCP has also been used in the development of new drugs for the treatment of nerve agent exposure. Additionally, BCP has been used as a precursor for the synthesis of other phosphonate esters, which have diverse applications in the field of organic chemistry.

Wirkmechanismus

BCP is an irreversible inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. BCP binds covalently to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to death.

Biochemical and Physiological Effects

The biochemical and physiological effects of BCP are similar to those of nerve agents. BCP inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to symptoms such as convulsions, respiratory distress, and ultimately death. BCP has also been shown to have toxic effects on other organs, such as the liver and kidneys.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BCP in lab experiments is its structural similarity to nerve agents. This makes it an ideal surrogate for nerve agents in the development of new detection methods and decontamination strategies. Additionally, BCP has a longer shelf life than nerve agents, making it easier to handle and store.

One of the main limitations of using BCP in lab experiments is its toxicity. BCP is a potent inhibitor of acetylcholinesterase and can lead to serious health effects if not handled properly. Additionally, BCP is a controlled substance, and its use is regulated by various agencies, such as the US Department of Defense.

Zukünftige Richtungen

There are several future directions for the use of BCP in scientific research. One area of research is the development of new drugs for the treatment of nerve agent exposure. BCP has been used as a precursor for the synthesis of other phosphonate esters, which have potential applications in the field of organic chemistry. Additionally, BCP can be used as a tool to study the mechanisms of action of nerve agents and develop new detection methods and decontamination strategies.

Conclusion

In conclusion, BCP is a phosphonate ester that has gained significant attention in the field of scientific research due to its diverse range of applications. BCP has been extensively studied in the field of chemical warfare agents and has been used as a surrogate for nerve agents to develop new detection methods and decontamination strategies. BCP is a potent inhibitor of acetylcholinesterase and has toxic effects on various organs. Despite its limitations, BCP has several advantages for use in lab experiments and has several future directions for research.

Synthesemethoden

The synthesis of BCP involves the reaction of diethyl phosphite with butyl isocyanate, followed by the reaction of the resulting intermediate with cyclopropanecarbonyl chloride. The final product is obtained by the reaction of the intermediate with methylamine. The overall synthesis of BCP is a complex process that requires specialized equipment and expertise.

Eigenschaften

IUPAC Name |

N-butyl-N-(diethoxyphosphorylmethyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26NO4P/c1-4-7-10-14(13(15)12-8-9-12)11-19(16,17-5-2)18-6-3/h12H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZPESBTHIPPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CP(=O)(OCC)OCC)C(=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26NO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

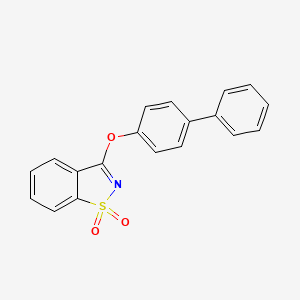

![N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4983883.png)

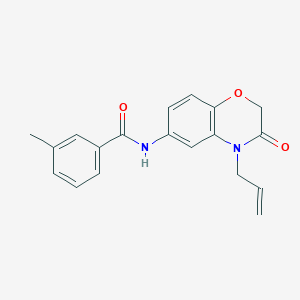

![1-(3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4983884.png)

![1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B4983886.png)

![ethyl 3-(4-chlorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4983893.png)

![N-(2-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4983917.png)

![2-{[1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4983929.png)

![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(2-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4983933.png)

![2-[2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4983935.png)

![6-(1,1-dimethylpropyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4983979.png)

![3,7-dichloro-6-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4983989.png)

![N-[2-(4-methylphenoxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4983994.png)